molecular formula C12H14O4 B1307102 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid CAS No. 33446-14-9

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

Cat. No. B1307102
CAS RN: 33446-14-9
M. Wt: 222.24 g/mol
InChI Key: WNNVNQBKNSPKPP-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is a carboxylic acid derivative that has been the subject of various studies due to its potential applications in pharmaceuticals and organic chemistry. The compound is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, which is further connected to a 4-oxobutanoic acid moiety. This structure has been found to be a versatile intermediate for the synthesis of various heterocyclic compounds and has shown significant biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid and its derivatives has been explored in several studies. For instance, the compound has been synthesized and characterized by elemental analysis, FT-IR, NMR, mass spectrometry, and single crystal X-ray structural analysis . Another study describes the transformation of related compounds into different derivatives, indicating the reactivity of the carboxylic acid group and the potential for further functionalization .

Molecular Structure Analysis

The molecular structure of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid derivatives has been confirmed through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction studies. These analyses have provided detailed information on the vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and the HOMO-LUMO gap, which are crucial for understanding the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid with nitrogen-containing nucleophiles has been extensively studied. The compound has been shown to undergo heterocyclization reactions with various amines, hydrazines, and thiourea derivatives to yield a range of heterocyclic compounds, including pyridazines, phenylhydrazones, pyridopyrimidines, quinoxalones, and thiazoles . These reactions demonstrate the compound's potential as a versatile synthetic intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid derivatives have been investigated through different analytical techniques. The thermal stability, melting points, and absorption properties have been determined, which are important for the practical application of these compounds in material science and pharmaceuticals . Additionally, some derivatives have been evaluated for their nonlinear optical properties, indicating potential uses in optoelectronic devices .

Scientific Research Applications

Enzyme-linked Immunosorbent Assay (ELISA) Development

4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, a related hapten, was synthesized and used in the development of a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples (Zhang et al., 2008).

Apoptosis Induction in Cell Lines

A study found that 4-methylthio-2-oxobutanoic acid, a closely related compound, induces apoptosis in BAF3 murine lymphoid cells, highlighting its potential role in cellular apoptosis mechanisms (Quash et al., 1995).

Synthesis of Chromones

Research on the photochemical synthesis of chromones involved irradiating esters of various acids, including 3-oxobutanoic acid, which is structurally similar to 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. This work aids in understanding chromone synthesis pathways (Álvaro et al., 1987).

Leukotriene D4 Antagonists and 5-lipoxygenase Inhibitors

A series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, structurally related to 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid, were synthesized and tested for their inhibitory activity against leukotriene D4 and ovalbumin-induced bronchospasm, contributing to the study of anti-inflammatory agents (Musser et al., 1987).

Antiinflammatory and Analgesic Activities

Research on 1-aryl-1H-pyrazole-5-acetic acids, which include derivatives of 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate, revealed significant antiinflammatory and analgesic activities in animal models, contributing to the development of new pharmaceutical agents (Menozzi et al., 1994).

Methionine Salvage Pathway and Apoptosis

4-Methylthio-2-oxobutanoic acid (MTOB), which is part of the methionine salvage pathway and structurally related to the acid , was found to inhibit the growth of human cell lines and induce apoptosis, suggesting a potential therapeutic application in cancer treatment (Tang et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNVNQBKNSPKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390356
Record name 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

CAS RN

33446-14-9
Record name 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of succinic anhydride (12.0 g, 122.0 mmol) and 50 mL of 1,1,2,2,-tetrachloroethane at room temperature was added AlCl3 (21.5 g, 161.2 mmol) and 2-methylanisole (Compound 1, 10 mL, 81.0 mmol). The resulting solution was stirred for 4 h at room temperature, then poured into a solution of concentrated HCl (20 mL) in water (50 mL) and ice. Dichloromethane was added, and the bottom layer was separated. The solvents were removed under reduced pressure, and the residue was dissolved in a boiling solution of sodium carbonate (30 g Na2CO3 in 160 mL H2O) for 10 min, and filtered. The filtrate was acidified with concentrated HCl to pH=0-1, and crystallized in a salt ice bath. The solid product was filtered and washed with cold water, and dried in the air to give 13.7 g (76%) of the title compound as an off-white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SS El-Sakka, MH Soliman… - Journal of Chemical …, 2014 - Springer
A series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines. The treatment of …
Number of citations: 9 link.springer.com
MHAE Soliman, SSA El-Sakka - European Journal of Chemistry, 2017 - eurjchem.com
5-(4-Methoxy-3-methylphenyl)-2(3 H )-furanone was prepared and reacted with some nucleophilic and electrophilic reagents. The condensation of furanone with aromatic aldehydes or …
Number of citations: 1 www.eurjchem.com
RM Kamel, SS El-Sakka, K Bahgat, MR Monir… - … of Photochemistry and …, 2021 - Elsevier
New 5-(4-(dimethylamino)phenyl)-4-(2-(4-methoxy-3-methylphenyl)-2-oxoethyl)-1H-pyrazol-3(2 H)-one (AAP) sensor was synthesized and well characterized. AAP sensor was …
Number of citations: 10 www.sciencedirect.com

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